2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Overview
Description
2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Mechanism of Action
and a molecular weight of 263.3 g/mol, exhibits interesting pharmacological properties . Here’s a breakdown of its mechanism of action:
Target of Action
Scientists should explore its potential therapeutic applications and consider environmental factors during development . 🌱🔬
Biochemical Analysis
Biochemical Properties
2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to specific proteins, altering their function and leading to various cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which is crucial for cell proliferation and survival . Moreover, this compound can alter the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained anti-inflammatory and anti-cancer effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This distribution pattern can affect its localization and activity, influencing its overall therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(18)8-14(12)20-16(13)19/h1-8,15H,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMWNLLRMXKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385558 | |
Record name | 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111861-39-3 | |
Record name | 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.